2-(3,5-Dimethylfuran-2-yl)acetic acid
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Description
“2-(3,5-Dimethylfuran-2-yl)acetic acid” is a chemical compound that is a derivative of furan . It is also known as furan-2-acetic acid . The CAS number for this compound is 2745-26-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6O3 . Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR have been used for structural elucidation of furan derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 126.11, a melting point of 64-69 °C, a boiling point of 234℃, and a density of 1.265 . It is soluble in chloroform and methanol .Future Directions
Furan derivatives have a wide range of applications, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future of “2-(3,5-Dimethylfuran-2-yl)acetic acid” and other furan derivatives lies in further exploring these applications and developing new synthesis methods .
Properties
IUPAC Name |
2-(3,5-dimethylfuran-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(2)11-7(5)4-8(9)10/h3H,4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNXLJILJWQFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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